molecular formula C10H17NO2 B7859202 methyl octahydro-1H-indole-2-carboxylate

methyl octahydro-1H-indole-2-carboxylate

Cat. No.: B7859202
M. Wt: 183.25 g/mol
InChI Key: OITFEJDUSSGRIH-UHFFFAOYSA-N
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Description

Methyl octahydro-1H-indole-2-carboxylate is a chemical compound belonging to the class of indole derivatives. Indoles are heterocyclic aromatic organic compounds, and their derivatives are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones or aldehydes under acidic conditions.

  • Modern Approaches: Advances in synthetic chemistry have led to more efficient methods, such as palladium-catalyzed reactions and microwave-assisted synthesis, which offer higher yields and shorter reaction times.

Industrial Production Methods:

  • Batch Production: In industrial settings, batch production is commonly used, where the synthesis is carried out in large reactors under controlled conditions to ensure consistency and quality.

  • Continuous Flow Synthesis: This method involves the continuous flow of reactants through a reactor, allowing for continuous production and improved scalability.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups into the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as amines and alcohols, along with suitable solvents and catalysts, are employed in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, including carboxylic acids and aldehydes.

  • Reduction Products: Reduced forms of the compound, such as alcohols and amines.

  • Substitution Products: Derivatives with different functional groups, such as amides and esters.

Scientific Research Applications

Pharmaceutical Development

Methyl octahydro-1H-indole-2-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its derivatives have been explored for their potential as:

  • Analgesics and Anti-inflammatory Drugs : The compound is instrumental in developing medications that alleviate pain and reduce inflammation, enhancing therapeutic efficacy .
  • Antihypertensive Agents : Notably, it is a precursor in the synthesis of drugs like trandolapril, which is used to manage hypertension .
  • HIV Integrase Inhibitors : Recent studies have demonstrated that derivatives of indole-2-carboxylic acid can effectively inhibit HIV-1 integrase, showcasing the potential of this compound in antiviral drug development .

Neuroscience Research

In the realm of neuroscience, this compound is utilized to investigate neurotransmitter systems. Its applications include:

  • Understanding Neurological Disorders : Research involving this compound aids in elucidating mechanisms underlying conditions such as depression and anxiety, potentially leading to new treatment strategies .
  • Neuropharmacology : The compound's interactions with specific receptors are studied to develop novel neuroactive drugs .

Polymer Chemistry

The incorporation of this compound into polymer matrices has shown promising results:

  • Enhanced Mechanical Properties : It contributes to improving the strength and durability of polymers used in various applications, including packaging and automotive components .
  • Thermal Stability : The compound's presence in polymer formulations enhances thermal resistance, making materials more suitable for high-temperature applications .

Agrochemical Applications

In agrochemistry, this compound is being explored for its role in formulating safer and more effective agrochemical products:

  • Pesticides and Herbicides : The compound can be utilized in developing new formulations that minimize environmental impact while maintaining efficacy against pests and weeds .

Pharmaceutical Case Study: Trandolapril Synthesis

A study highlighted the synthesis of trandolapril from this compound. The process involved multiple steps, including asymmetric hydrogenation techniques to enhance yield and purity. The final product demonstrated significant antihypertensive activity with minimal side effects.

Neuroscience Research Findings

Research published in recent journals indicates that derivatives of this compound exhibit binding affinities with neurotransmitter receptors, suggesting potential therapeutic effects in treating mood disorders. These findings could lead to the development of new antidepressants that target specific receptor subtypes .

Mechanism of Action

The mechanism by which methyl octahydro-1H-indole-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

Methyl octahydro-1H-indole-2-carboxylate is compared with other similar compounds to highlight its uniqueness:

  • Indole-3-carboxylic Acid: Similar in structure but differs in the position of the carboxyl group.

  • Methyl Indole-2-carboxylate: Similar core structure but lacks the octahydro modification.

  • Indole-2-carboxylic Acid: Another closely related compound with potential differences in biological activity.

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Biological Activity

Methyl octahydro-1H-indole-2-carboxylate, also known as methyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate, is a compound that belongs to the class of indole derivatives. This article explores its biological activity, synthesis methods, and potential applications in medicinal chemistry.

Chemical Structure and Synthesis

This compound has the molecular formula C₁₀H₁₇NO₂ and features a bicyclic structure characterized by an octahydroindole framework with a methyl ester functional group at the carboxylic acid position. The specific stereochemistry at the 2, 3a, and 7a positions is crucial for its biological interactions and pharmacological properties.

Synthesis Methods

The compound can be synthesized through various methods, including:

  • Asymmetric Hydrogenation : A process that allows for the selective formation of specific stereoisomers.
  • Enzymatic Reactions : Utilizing enzymes to catalyze reactions that form the desired compound with high specificity and yield.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Antihypertensive Properties

This compound serves as an intermediate in synthesizing antihypertensive drugs such as trandolapril. Its derivatives have been studied for their ability to inhibit angiotensin-converting enzyme (ACE), which plays a critical role in regulating blood pressure .

Antiviral Activity

Indole derivatives, including those related to this compound, have shown potential as inhibitors of HIV integrase. For instance, structural modifications on similar indole-2-carboxylic acid derivatives have demonstrated significant inhibitory effects against HIV integrase, with IC50 values indicating effective antiviral activity .

Case Studies and Research Findings

Several studies have examined the biological activity of related compounds:

  • HIV Integrase Inhibition :
    • A study on indole-2-carboxylic acid derivatives showed that modifications at the C3 position significantly enhanced their inhibitory effect against HIV integrase. The best-performing derivative achieved an IC50 of 0.13 μM, suggesting strong potential for further development as an antiviral agent .
  • Structure-Activity Relationship (SAR) :
    • Investigations into the SAR of indole derivatives reveal that specific substitutions on the indole core can markedly improve biological activity. For example, introducing halogenated groups or long branches at particular positions can enhance interactions with target proteins .

Comparative Analysis

The following table summarizes key structural characteristics and biological activities of various compounds related to this compound:

Compound NameStructure CharacteristicsUnique Features
Methyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylateBicyclic structure with methyl esterIntermediate for antihypertensive drugs
Methyl 1-acetyl-(2S,3aS,7aS)-octahydroindole-2-carboxylateAcetyl group at position 1Altered pharmacokinetics due to acetylation
(2S,4R,9S)-octahydro-1H-indole-2-carboxylic acidDifferent stereochemistryIntermediate in angiotensinase inhibitors
Benzyl octahydro-1H-indole-2-carboxylateBenzyl group instead of methylEnhanced lipophilicity may influence bioavailability

Properties

IUPAC Name

methyl 2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-13-10(12)9-6-7-4-2-3-5-8(7)11-9/h7-9,11H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OITFEJDUSSGRIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2CCCCC2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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